An In-depth Technical Guide to 5-Bromobenzene-1,2,4-tricarboxylic acid (CAS 13124-84-0)
An In-depth Technical Guide to 5-Bromobenzene-1,2,4-tricarboxylic acid (CAS 13124-84-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromobenzene-1,2,4-tricarboxylic acid, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, properties, and applications, grounded in established scientific principles.
Core Molecular Characteristics
5-Bromobenzene-1,2,4-tricarboxylic acid is a polysubstituted aromatic compound. The presence of a bromine atom and three carboxylic acid groups on the benzene ring imparts a unique combination of reactivity and functionality.
Table 1: Fundamental Properties of 5-Bromobenzene-1,2,4-tricarboxylic acid
| Property | Value | Source |
| CAS Number | 13124-84-0 | N/A |
| Molecular Formula | C₉H₅BrO₆ | N/A |
| Molecular Weight | 289.04 g/mol | N/A |
| Physical Form | Powder | [1] |
| Melting Point | 203-208 °C | [1] |
| InChI Key | OXNVDGZIMMCMTP-UHFFFAOYSA-N | [1] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} Caption: Chemical structure of 5-Bromobenzene-1,2,4-tricarboxylic acid.
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The most probable synthetic route involves the direct bromination of 1,2,4-benzenetricarboxylic acid. The three carboxyl groups are deactivating and meta-directing. However, the directing effects of the carboxyl groups at positions 1 and 2 would favor substitution at the 5-position.
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} Caption: Proposed synthesis of 5-Bromobenzene-1,2,4-tricarboxylic acid.
Experimental Protocol (Adapted from a similar synthesis of 5-bromo-1,2,3-benzenetricarboxylic acid)[2]
This protocol is based on the synthesis of a closely related isomer and should be optimized for the target molecule.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,4-benzenetricarboxylic acid in concentrated sulfuric acid.
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Bromination: To the stirred solution, add N-bromosuccinimide (NBS) portion-wise. The reaction is exothermic and the temperature should be monitored.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.
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Purification: The precipitate is collected by filtration, washed with cold deionized water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic and Analytical Characterization
Detailed experimental spectra for 5-Bromobenzene-1,2,4-tricarboxylic acid are not widely published. The following data are predicted based on the known spectral characteristics of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in DMSO-d₆):
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~8.0-8.5 ppm (s, 1H): Aromatic proton at the 3-position.
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~8.2-8.7 ppm (s, 1H): Aromatic proton at the 6-position.
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~13.0 ppm (br s, 3H): Protons of the three carboxylic acid groups.
¹³C NMR (Predicted, in DMSO-d₆):
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~120-130 ppm: Brominated aromatic carbon (C5).
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~130-140 ppm: Aromatic carbons attached to carboxylic acid groups (C1, C2, C4) and other aromatic carbons (C3, C6).
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~165-175 ppm: Carbons of the carboxylic acid groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and brominated aromatic functionalities.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded)[2][3] |
| 1730 - 1680 | Strong | C=O stretch of carboxylic acid[2][3] |
| 1600 - 1580 | Medium | C=C stretch of aromatic ring[2] |
| 1450 - 1400 | Medium | O-H bend of carboxylic acid[2] |
| 1300 - 1200 | Medium | C-O stretch of carboxylic acid[2] |
| 1100 - 1000 | Medium | C-Br stretch |
| 900 - 675 | Medium-Weak | C-H out-of-plane bend of substituted aromatic ring[2] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A prominent peak at m/z 288 and 290 in an approximate 1:1 ratio, characteristic of the isotopic pattern of bromine.
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Key Fragments: Loss of H₂O (m/z 270, 272), COOH (m/z 243, 245), and Br (m/z 209). Further fragmentation of the benzene ring would also be observed.
Chemical Properties and Reactivity
The chemical behavior of 5-Bromobenzene-1,2,4-tricarboxylic acid is dictated by its functional groups.
Acidity
The three carboxylic acid groups make the molecule a polyprotic acid. The electron-withdrawing nature of the bromine atom and the other carboxyl groups increases the acidity of each carboxylic acid proton compared to benzoic acid.
Reactivity of the Carboxylic Acid Groups
The carboxylic acid groups can undergo typical reactions such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
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Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).
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Reduction: Reduction to the corresponding alcohols using strong reducing agents like lithium aluminum hydride.
Reactivity of the Bromine Atom
The bromine atom is on an electron-deficient aromatic ring, making it less susceptible to nucleophilic aromatic substitution compared to bromobenzene. However, it can participate in various cross-coupling reactions.
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Suzuki Coupling: Palladium-catalyzed coupling with boronic acids to form C-C bonds.
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Heck Coupling: Palladium-catalyzed reaction with alkenes.
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Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
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} Caption: Reactivity of 5-Bromobenzene-1,2,4-tricarboxylic acid.
Solubility Profile
The solubility of 5-Bromobenzene-1,2,4-tricarboxylic acid is a critical parameter for its application in synthesis and biological assays.
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Aqueous Solubility: Due to the presence of three polar carboxylic acid groups, it is expected to have some solubility in water, which can be significantly increased by deprotonation in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide).
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Organic Solubility: It is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in non-polar solvents like hexane and toluene is expected to be low.
Potential Applications
The unique structural features of 5-Bromobenzene-1,2,4-tricarboxylic acid make it a valuable building block in several areas of research and development.
Drug Discovery and Medicinal Chemistry
Substituted benzoic acid derivatives are a common scaffold in a wide range of biologically active compounds. The introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug molecule. This compound can serve as a starting material for the synthesis of novel therapeutic agents, particularly as inhibitors for various enzymes.
Materials Science
Aromatic polycarboxylic acids are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs). The specific geometry and functionality of 5-Bromobenzene-1,2,4-tricarboxylic acid could lead to the formation of MOFs with unique porous structures and properties, suitable for applications in gas storage, catalysis, and sensing. The bromine atom can also serve as a site for post-synthetic modification of the MOF structure.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 5-Bromobenzene-1,2,4-tricarboxylic acid.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Handling: Should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
5-Bromobenzene-1,2,4-tricarboxylic acid is a versatile and valuable chemical intermediate. While detailed experimental data for this specific molecule is not extensively documented, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups and analogous compounds. Its potential as a building block in drug discovery and materials science warrants further investigation and characterization. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their work.
References
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]
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1,2,4-Benzenetricarboxylic acid. (n.d.). NIST WebBook. Retrieved February 29, 2024, from [Link]
- The preparation method of 5 bromine 1,2,3 benzenetricarboxylic acids. (n.d.). Google Patents.
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Infrared spectrum of benzoic acid. (2025, November 9). Doc Brown's Chemistry. Retrieved February 29, 2024, from [Link]
Sources
- 1. Exploring the Properties and Uses of 5-Bromo Valeric Acid [ketonepharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]


